NIR Absorption and pH-Responsive Switching: EDAB-PtII Complex vs. Phenylenediamine Analog
Ethyl 3,4-diaminobenzoate (EDAB) forms a 1:2 diradical complex with PtII in alkaline aqueous solutions that exhibits intense near-infrared (NIR) absorption at 713 nm with a molar extinction coefficient (ε) of 8.0 × 10^4 M⁻¹ cm⁻¹, and this absorption is reversibly switched off at pH < 3 due to oxidation to a dimeric species [1]. The analogous complex formed with the simpler phenylenediamine ligand (o-diiminobenzosemiquinonate radical) showed different redox behavior, with the EDAB-derived complex exhibiting a distinct ESR signature wherein 34% of the electronic spin was localized on the PtII center rather than on the ligand moiety upon one-electron reduction [1]. This differentiation is critical for researchers designing pH-responsive NIR probes or studying metal-ligand electronic coupling.
| Evidence Dimension | NIR absorption wavelength and extinction coefficient |
|---|---|
| Target Compound Data | λmax = 713 nm, ε = 8.0 × 10^4 M⁻¹ cm⁻¹ (PtII-EDAB complex, alkaline aqueous solution) |
| Comparator Or Baseline | PtII complex of o-diiminobenzosemiquinonate (phenylenediamine analog): no direct ε reported; redox behavior and ESR spin distribution differ qualitatively |
| Quantified Difference | EDAB-PtII complex shows pH-switchable NIR absorption (ON at alkaline pH, OFF at pH < 3); 34% spin density on PtII upon reduction vs. ligand-centered radical in comparator |
| Conditions | Alkaline aqueous solution (pH > 7); DMSO for low-pH switching experiments; spectroelectrochemical and ESR analysis |
Why This Matters
This unique pH-responsive NIR absorption property (ε = 8.0 × 10^4 M⁻¹ cm⁻¹) and the specific metal-ligand electronic coupling cannot be achieved with phenylenediamine or non-3,4-diaminobenzoate ligands, directly impacting procurement decisions for NIR probe or sensor development.
- [1] Inorganica Chimica Acta. 2011, 378(1), 81-86. pH-responsive switching of near-infrared absorption of a diradical complex of PtII and 3,4-diaminobenzoate formed in aqueous solutions. DOI: 10.1016/j.ica.2011.08.025. View Source
